2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide: is a complex organic compound characterized by its unique benzothiazinyl and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4H-3,1-benzothiazin-2-thiol with N-(cyanomethyl)-N-phenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinyl ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazinyl moiety is particularly interesting for its interactions with biological macromolecules.
Medicine: In medicine, compounds containing the benzothiazinyl group have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The ability to modify the structure allows for the optimization of pharmacological properties.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzothiazinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 4H-3,1-benzothiazin-2-yl 4-chlorophenyl ether
- Ethyl [(6-chloro-4-phenyl-4H-3,1-benzothiazin-2-yl)sulfanyl]acetate
Comparison: Compared to similar compounds, 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is unique due to the presence of both the benzothiazinyl and phenylacetamide moieties. This dual functionality allows for a broader range of chemical reactions and biological interactions. The nitrile group also provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGTWVMBIZEPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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